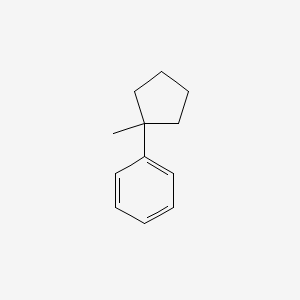![molecular formula C14H19N3OS2 B14148231 5-[(benzylsulfanyl)methyl]-4-(3-methoxypropyl)-4H-1,2,4-triazole-3-thiol CAS No. 590376-28-6](/img/structure/B14148231.png)
5-[(benzylsulfanyl)methyl]-4-(3-methoxypropyl)-4H-1,2,4-triazole-3-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[(benzylsulfanyl)methyl]-4-(3-methoxypropyl)-4H-1,2,4-triazole-3-thiol is a chemical compound belonging to the class of 1,2,4-triazoles These compounds are known for their diverse biological activities and are widely used in medicinal chemistry
Vorbereitungsmethoden
The synthesis of 5-[(benzylsulfanyl)methyl]-4-(3-methoxypropyl)-4H-1,2,4-triazole-3-thiol typically involves multi-step organic reactions. One common method includes the reaction of appropriate benzylsulfanyl and methoxypropyl precursors with triazole intermediates under controlled conditions. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the formation of the desired product .
Analyse Chemischer Reaktionen
5-[(benzylsulfanyl)methyl]-4-(3-methoxypropyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the triazole ring or the sulfanyl group.
Wissenschaftliche Forschungsanwendungen
5-[(benzylsulfanyl)methyl]-4-(3-methoxypropyl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: It has shown promise in the treatment of various diseases due to its biological activities, including anti-inflammatory and anticancer properties.
Wirkmechanismus
The mechanism of action of 5-[(benzylsulfanyl)methyl]-4-(3-methoxypropyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may inhibit the synthesis of ergosterol in fungal cells, leading to cell membrane disruption and cell death .
Vergleich Mit ähnlichen Verbindungen
5-[(benzylsulfanyl)methyl]-4-(3-methoxypropyl)-4H-1,2,4-triazole-3-thiol can be compared with other similar compounds, such as:
5-[(benzylsulfanyl)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol: This compound has a methyl group instead of the methoxypropyl group, which may affect its chemical reactivity and biological activity.
5-[(benzylsulfanyl)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol: The presence of an ethyl group instead of the methoxypropyl group can lead to differences in solubility and interaction with biological targets.
The unique combination of the benzylsulfanyl and methoxypropyl groups in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
590376-28-6 |
|---|---|
Molekularformel |
C14H19N3OS2 |
Molekulargewicht |
309.5 g/mol |
IUPAC-Name |
3-(benzylsulfanylmethyl)-4-(3-methoxypropyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C14H19N3OS2/c1-18-9-5-8-17-13(15-16-14(17)19)11-20-10-12-6-3-2-4-7-12/h2-4,6-7H,5,8-11H2,1H3,(H,16,19) |
InChI-Schlüssel |
WSMIXUKSPJZFNR-UHFFFAOYSA-N |
Kanonische SMILES |
COCCCN1C(=NNC1=S)CSCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


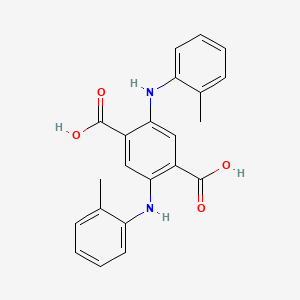
![2-Methyl-1-phenyl-3-{[2-(piperidin-1-yl)ethyl]sulfanyl}propan-1-one](/img/structure/B14148155.png)
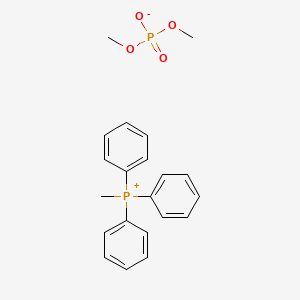
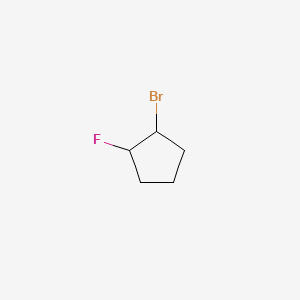
![4-[2-[(2-Chlorophenoxy)methyl]-4-methyl-1,3-thiazol-5-yl]pyrimidin-2-amine](/img/structure/B14148169.png)
![5-Chloro-N-methyl-1,6-diazabicyclo[3.1.0]hexane-6-carboxamide](/img/structure/B14148171.png)
![1-[(2,4-Dichlorophenyl)methyl]pyrrolidine](/img/structure/B14148178.png)
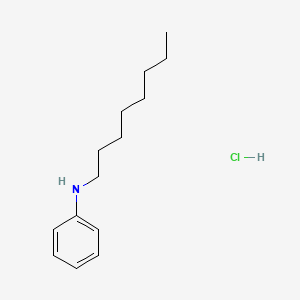
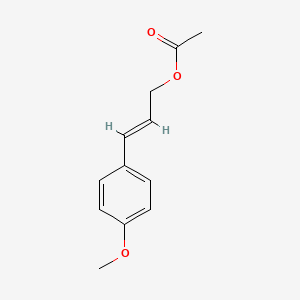
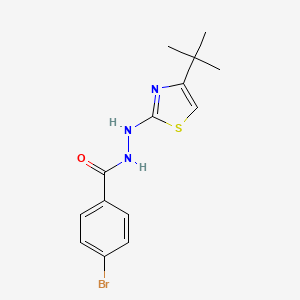
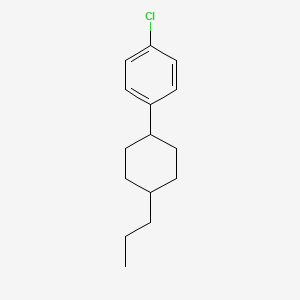
![2-(5-amino-2H-tetrazol-2-yl)-N'-[(E)-(3-chlorophenyl)methylidene]acetohydrazide](/img/structure/B14148210.png)
![N'-[(1E,2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]pyridine-2-carbohydrazide](/img/structure/B14148223.png)
